4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid
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Overview
Description
4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused to a pyrrole-2-carboxylic acid moiety
Mechanism of Action
Target of Action
Compounds with a similar structure have been used in the synthesis of electroluminescent materials , suggesting potential interactions with light-emitting pathways.
Mode of Action
It’s known that similar compounds exhibit aggregation-induced emission (aie) behaviors . This suggests that the compound might interact with its targets by restricting intramolecular rotation, leading to enhanced fluorescence in aggregated or solid states .
Result of Action
Compounds with similar structures have been shown to exhibit significant aie behaviors, which could result in strong fluorescence emissions in non-polar or low-polarity solvents .
Action Environment
The action of 4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid may be influenced by environmental factors such as solvent polarity . For instance, its fluorescence properties could be enhanced in non-polar or low-polarity environments due to the restriction of intramolecular rotation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methyl-2-pyrrolecarboxaldehyde.
Formation of Intermediate: The aldehyde is reacted with ethanol in the presence of an acid catalyst to form an ester intermediate.
Esterification: The intermediate is then subjected to esterification with anhydrous acetic acid to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Scientific Research Applications
4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid has several scientific research applications:
Materials Science: It is used in the development of novel electroluminescent materials for organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound serves as a building block for synthesizing bioactive molecules with potential therapeutic properties.
Biological Research: It is utilized in studying the interactions of heterocyclic compounds with biological targets.
Comparison with Similar Compounds
- 1,3,4,6-Tetraphenylpyrrolo[3,2-b]pyrrole-2,5-dione
- 1,4-Diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5-dione
- 1,4-Bis(4-(hexyloxy)phenyl)-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5-dione
Uniqueness: 4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid stands out due to its specific methyl substitution, which affects its electronic properties and reactivity. This makes it particularly suitable for applications in materials science and medicinal chemistry, where tailored electronic properties are essential.
Properties
IUPAC Name |
1-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-10-3-2-5-7(10)4-6(9-5)8(11)12/h2-4,9H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNMFJGDGQHMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007386-48-2 |
Source
|
Record name | 4-methyl-1H,4H-pyrrolo[3,2-b]pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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